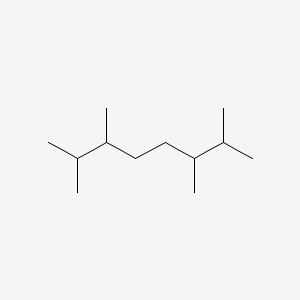

2,3,6,7-Tetramethyloctane

Description

Properties

Molecular Formula |

C12H26 |

|---|---|

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,3,6,7-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-9(2)11(5)7-8-12(6)10(3)4/h9-12H,7-8H2,1-6H3 |

InChI Key |

FZCGYGCYZRXLDY-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)CCC(C)C(C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties of 2,3,6,7-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6,7-Tetramethyloctane is a branched alkane hydrocarbon with the chemical formula C12H26. As a saturated hydrocarbon, it is a non-polar compound. Understanding its physical properties is fundamental for its application in various research and industrial contexts, including its use as a reference compound, in lubrication studies, and as a component in fuel mixtures. This guide provides a summary of its key physical characteristics, outlines standard experimental methodologies for their determination, and clarifies the scope of its scientific relevance.

It is important to note for the intended audience that as a simple alkane, this compound is not involved in biological signaling pathways and is not a candidate for direct drug development. Therefore, this guide focuses exclusively on its physicochemical properties.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally estimated data available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| Boiling Point | 197 °C | [2] |

| Density | 0.759 g/mL | [2] |

| Refractive Index | 1.425 | [2] |

| Molar Volume | 224.3 mL/mol | [2] |

| Molecular Refractive Power | 57.39 mL/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)C(C)CCC(C)C(C)C | [1] |

| InChIKey | FZCGYGCYZRXLDY-UHFFFAOYSA-N | [1] |

Experimental Protocols for Physical Property Determination

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this can be determined by several methods:

-

Simple Distillation: This is a common and accurate method for determining the boiling point of a pure liquid.[3][4] The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[3] The stable temperature recorded during the distillation of the bulk material is the boiling point.[5]

-

Thiele Tube Method: This micro-scale method is suitable for small sample volumes.[6] A small amount of the liquid is heated in a tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.[6]

-

Reflux Method: A reflux apparatus can also be used. The liquid is heated to its boiling point, and the vapor is condensed and returned to the flask. The temperature of the vapor at the point of condensation is measured to determine the boiling point.[6]

Density Measurement

Density is the mass per unit volume of a substance. For liquid hydrocarbons, several standard methods are employed:

-

ASTM D4052 - Digital Density Meter: This standard test method covers the determination of density and relative density of petroleum distillates and viscous oils.[7] It uses an oscillating U-tube densitometer. A small sample (approximately 1-2 mL) is introduced into the tube, and the change in the oscillation frequency, which is related to the mass of the sample, is used to determine the density with high precision.[8]

-

ASTM D1298 - Hydrometer Method: This method involves floating a calibrated glass hydrometer in the liquid and reading the density value from the scale at the point where the liquid surface meets the hydrometer stem.[9] Temperature corrections are crucial for accurate measurements.[9]

-

Pycnometer Method: A pycnometer is a glass flask with a precise, known volume. The density is determined by measuring the weight of the empty pycnometer, the weight when filled with the sample liquid, and the weight when filled with a reference liquid of known density (like water).

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property for characterizing hydrocarbon liquids.

-

ASTM D1218 - Refractometer Method: This standard test method details the measurement of the refractive index of transparent and light-colored hydrocarbons using a refractometer.[2][10][11] An Abbe-type refractometer is commonly used, where a drop of the sample is placed between two prisms.[11] The instrument measures the angle at which light is refracted as it passes from the prism to the sample, and this is converted to a refractive index value.[11] The measurement is temperature-dependent and is typically reported at a standard temperature, such as 20°C.

Logical Workflow for Property Determination

The general workflow for characterizing the physical properties of a liquid hydrocarbon like this compound follows a logical progression from sample preparation to data analysis.

Caption: A simplified workflow for the experimental determination of physical properties.

Conclusion

The physical properties of this compound are well-defined and can be accurately determined using standard laboratory procedures. This technical guide provides the essential data and methodological background for researchers and scientists working with this compound. The lack of biological activity means that its relevance to drug development is indirect, primarily serving as a well-characterized non-polar solvent or reference material.

References

- 1. ASTM D1218 – Refractive Index and Refractive Dispersion of Hydrocarbon Liquids – SPL [spllabs.com]

- 2. store.astm.org [store.astm.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vernier.com [vernier.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 9. ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method - Savant Labs [savantlab.com]

- 10. store.astm.org [store.astm.org]

- 11. matestlabs.com [matestlabs.com]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 2,3,6,7-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6,7-Tetramethyloctane is a saturated branched-chain alkane with the chemical formula C₁₂H₂₆.[1] Its structure consists of an eight-carbon octane (B31449) backbone substituted with four methyl groups at positions 2, 3, 6, and 7.[1] The presence of chiral centers at carbons 3 and 6 gives rise to stereoisomerism, a critical consideration in drug development and molecular recognition studies where specific three-dimensional arrangements can dictate biological activity. This guide provides a comprehensive overview of the chemical structure, stereoisomers, and general methodologies for the synthesis and separation of this compound isomers.

Chemical Structure

The molecular structure of this compound is characterized by an octane chain with methyl groups branching off at the second, third, sixth, and seventh carbon atoms. The IUPAC name for this compound is this compound, and its SMILES notation is CC(C)C(C)CCC(C)C(C)C.[1]

General Properties:

| Property | Value |

| Molecular Formula | C₁₂H₂₆[1] |

| Molecular Weight | 170.33 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 52670-34-5[1] |

Stereoisomers of this compound

The presence of two stereocenters at carbons C3 and C6 results in the existence of three distinct stereoisomers for this compound. These consist of a pair of enantiomers and a meso compound.

-

Enantiomers: (3R,6R)-2,3,6,7-tetramethyloctane and (3S,6S)-2,3,6,7-tetramethyloctane. These are non-superimposable mirror images of each other.

-

Meso Compound: (3R,6S)-2,3,6,7-tetramethyloctane. This isomer possesses a plane of symmetry and is therefore achiral and optically inactive. Due to this symmetry, the (3R,6S) and (3S,6R) configurations represent the same molecule.

Quantitative Data

Experimental Protocols

While specific experimental protocols for the synthesis and separation of this compound stereoisomers are not detailed in the available literature, general methodologies for the stereoselective synthesis of chiral alkanes and the resolution of stereoisomers can be applied.

Stereoselective Synthesis

The synthesis of specific stereoisomers of branched alkanes typically involves the use of chiral starting materials or chiral catalysts to control the stereochemistry at the desired centers.

Conceptual Synthetic Approach: A plausible strategy for the synthesis of a specific stereoisomer, for instance, (3R,6R)-2,3,6,7-tetramethyloctane, could involve the coupling of two chiral building blocks. For example, a Grignard reagent derived from a chiral halide could be coupled with another chiral halide or epoxide. Subsequent deoxygenation or reduction steps would yield the target alkane.

General Experimental Protocol for Stereoselective Alkane Synthesis (Example):

A general approach for synthesizing chiral alkanes involves the asymmetric hydrogenation of a prochiral alkene precursor using a chiral catalyst.

-

Alkene Synthesis: A suitable prochiral alkene, which upon hydrogenation would yield this compound, is synthesized.

-

Asymmetric Hydrogenation: The alkene is dissolved in an appropriate solvent (e.g., methanol, dichloromethane) in a high-pressure reactor. A chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), is added. The reactor is then pressurized with hydrogen gas.

-

Reaction Monitoring: The reaction is stirred at a specific temperature and pressure until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is purified by column chromatography to yield the enantiomerically enriched alkane.

-

Chiral Analysis: The enantiomeric excess of the product is determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Separation of Stereoisomers (Resolution)

Given that a synthetic route may produce a mixture of stereoisomers, their separation is crucial for obtaining pure compounds.

1. Chiral Chromatography:

Chiral HPLC and chiral GC are powerful techniques for separating enantiomers and diastereomers.

-

Principle: These methods utilize a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus separation.

-

General Protocol (Chiral HPLC):

-

A solution of the stereoisomeric mixture is prepared in a suitable mobile phase.

-

The solution is injected into an HPLC system equipped with a chiral column.

-

The mobile phase composition and flow rate are optimized to achieve baseline separation of the stereoisomers.

-

The separated isomers are detected using a suitable detector (e.g., UV, refractive index).

-

Fractions corresponding to each pure isomer are collected.

-

2. Resolution via Diastereomeric Derivatives:

This classical method involves converting the mixture of enantiomers into a mixture of diastereomers, which can then be separated by conventional techniques like crystallization or chromatography.

-

Principle: Diastereomers have different physical properties (e.g., solubility), allowing for their separation.

-

Conceptual Workflow:

-

React the racemic mixture (in this case, a mixture of the (3R,6R) and (3S,6S) enantiomers) with a single enantiomer of a chiral resolving agent. Since alkanes are unreactive, this would necessitate the synthesis of a precursor with a functional group (e.g., a carboxylic acid or amine) that can react to form diastereomeric salts or amides.

-

Separate the resulting diastereomers by fractional crystallization or chromatography.

-

Cleave the resolving agent from each separated diastereomer to obtain the pure enantiomers of the precursor.

-

Convert the functional group of the pure enantiomeric precursors back to the alkane structure.

-

Visualization of Stereoisomeric Relationships

The logical relationship between the stereoisomers of this compound can be visualized as a flowchart, illustrating the division into enantiomers and the meso compound.

Conclusion

This compound is a structurally interesting branched alkane with three stereoisomers due to the presence of two chiral centers. While specific experimental data for these individual isomers are scarce in the public domain, established principles of stereoselective synthesis and chiral resolution provide a clear pathway for their preparation and isolation. For researchers in drug development and related fields, understanding the stereochemistry of such molecules is paramount, as the biological effects of different stereoisomers can vary significantly. The application of the general protocols outlined in this guide can facilitate the synthesis and study of the individual stereoisomers of this compound, enabling a deeper understanding of their unique properties.

References

An In-depth Technical Guide to 2,3,6,7-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2,3,6,7-Tetramethyloctane, including its identification, chemical properties, and a proposed framework for its experimental characterization. Due to the limited availability of published research on this specific isomer, this document also outlines general methodologies for the analysis of such branched alkanes.

Chemical Identification and Properties

This compound is a saturated branched-chain alkane.[1] Its fundamental identifiers and computed physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 52670-34-5[1] |

| Molecular Formula | C₁₂H₂₆[1] |

| Canonical SMILES | CC(C)C(C)CCC(C)C(C)C[1] |

| InChI Key | FZCGYGCYZRXLDY-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 170.33 g/mol [1] |

| XLogP3 | 5.6[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 0[1] |

| Rotatable Bond Count | 5[1] |

Proposed Experimental Characterization Protocols

Given the absence of detailed published experimental studies on this compound, this section outlines a standard workflow for the characterization of a novel branched alkane.

Workflow for Compound Characterization

Caption: A logical workflow for the synthesis, purification, structural elucidation, and hypothetical biological screening of this compound.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Methodology:

-

A dilute solution of this compound in a volatile solvent (e.g., hexane) is prepared.

-

The sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).

-

The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure separation from any impurities.

-

The eluent from the GC column is directed into a mass spectrometer.

-

Mass spectra are acquired using electron ionization (EI) at 70 eV.

-

The retention time is used to assess purity, and the mass spectrum is analyzed to identify the molecular ion peak (m/z 170) and characteristic fragmentation patterns of a branched alkane.

-

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise chemical structure and confirm the connectivity of the methyl and methylene (B1212753) groups.

-

Methodology:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR spectra are acquired to determine the chemical shifts and coupling constants of the different proton environments.

-

¹³C NMR spectra are acquired to identify the number of unique carbon environments.

-

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, confirming the 2,3,6,7-tetramethyl substitution pattern on the octane (B31449) backbone.

-

2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

A small amount of the neat liquid sample is placed between two KBr plates.

-

An infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

The spectrum is analyzed for characteristic C-H stretching and bending vibrations of an alkane. Strong absorptions are expected in the 2850-2960 cm⁻¹ region (C-H stretch) and around 1375-1450 cm⁻¹ (C-H bend). The absence of significant peaks in other regions (e.g., C=O, O-H) would confirm the saturated hydrocarbon nature of the molecule.

-

Signaling Pathways and Biological Interactions

As there is no specific research detailing the interaction of this compound with biological signaling pathways, a generalized diagram illustrating the potential fate of a lipophilic compound upon introduction to a biological system is presented.

Hypothetical Cellular Interaction of a Lipophilic Compound

Caption: A hypothetical pathway for a lipophilic compound like this compound interacting with a cell.

This diagram illustrates that a non-polar molecule like this compound would likely first interact with the lipid bilayer of the cell membrane. From there, it could be subject to metabolic processes by cytoplasmic enzymes or potentially interact with hydrophobic binding pockets of intracellular receptors, which could, in turn, lead to downstream effects on gene expression. This remains a speculative model pending experimental validation.

References

2,3,6,7-Tetramethyloctane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on the chemical compound 2,3,6,7-tetramethyloctane, focusing on its fundamental molecular properties.

Core Molecular Data

The essential molecular information for this compound is summarized in the table below. This data is foundational for applications in chemical analysis, synthesis, and broader research contexts.

| Property | Value |

| Molecular Formula | C₁₂H₂₆[1][2] |

| Molecular Weight | 170.33 g/mol [2] |

| Exact Mass | 170.203451 g/mol [1] |

Compound Identification

This compound is classified as an alkane, specifically an octane (B31449) molecule substituted with methyl groups at the 2, 3, 6, and 7 positions.[2] It is recognized as a volatile organic compound and has been identified as a metabolite in bacteria, plants, and fungi.[2]

While the user requested detailed experimental protocols and signaling pathway diagrams, these are not applicable to the fundamental physicochemical properties of a single small molecule like this compound. Such in-depth documentation would be relevant for studies involving its biological activity, metabolic pathways, or specific experimental applications, which are beyond the scope of this core data summary.

References

An In-depth Technical Guide on the Natural Occurrence of 2,3,6,7-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the branched alkane 2,3,6,7-tetramethyloctane, detailing its presence in various biological systems, outlining its potential biosynthetic origins, and providing detailed experimental protocols for its extraction and analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical ecology, natural product chemistry, and drug development.

Natural Occurrence of this compound

This compound is a saturated branched alkane that has been identified as a metabolite in a diverse range of organisms, including bacteria, fungi, and plants.[1] Its presence as a volatile organic compound (VOC) has been confirmed in specific contexts, suggesting a role in chemical signaling or as a metabolic byproduct.

In Plants

Recent studies have identified this compound as a volatile organic compound in black tea. A 2024 study analyzing the VOC profile of Iranian black teas using gas chromatography-mass spectrometry (GC-MS) reported the presence of this compound.[2] While hydrocarbons were the most abundant class of compounds identified, the specific concentration of this compound was not detailed in the initial findings.[2]

In Cellular Systems

Interestingly, this compound has also been identified as a VOC released by lung cancer cells.[3] A 2024 study investigating the metabolic signatures of lung cancer cell lines found this branched alkane among the emitted volatile compounds.[3] This finding suggests a potential link between altered cellular metabolism in cancerous states and the production of specific VOCs.

In Other Organisms

The PubChem database lists this compound as a metabolite in bacteria and fungi, although specific species have not been detailed in the available literature.[1] Further research is required to explore the full extent of its distribution in the microbial and fungal kingdoms.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the concentration of this compound in its natural sources. While its presence has been confirmed, further analytical studies are needed to determine its abundance in different biological matrices. The following table is a template for summarizing future quantitative findings.

| Natural Source | Organism/Matrix | Concentration (e.g., ng/g) | Analytical Method | Reference |

| Black Tea | Camellia sinensis leaves | To be determined | GC-MS | [2] |

| Lung Cancer Cells | Human cell lines | To be determined | SPME-GC-MS | [3] |

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been explicitly elucidated. However, its C12 structure with a specific branching pattern suggests a departure from the typical fatty acid synthesis pathway for many insect cuticular hydrocarbons. A more plausible origin is the biosynthesis of "noncanonical terpenoids".[4][5]

Terpenoids are typically derived from five-carbon isoprene (B109036) units.[4] The biosynthesis of a C12 compound like this compound would be considered an "irregular" or "noncanonical" terpenoid. Such compounds are known to be formed in some bacteria and fungi.[4][5] The proposed pathway would likely involve the head-to-head condensation of two dimethylallyl pyrophosphate (DMAPP) molecules, or a related C6 precursor, followed by reduction to the corresponding alkane.

Caption: A putative biosynthetic pathway for this compound.

Experimental Protocols

The following section details the methodologies for the extraction and analysis of this compound from biological samples, adaptable for various matrices such as plant material, cell cultures, and insect cuticle.

Extraction of Volatile Organic Compounds (VOCs)

Solid-Phase Microextraction (SPME) for Headspace Analysis:

This method is suitable for analyzing VOCs from cell cultures or plant materials.

-

Sample Preparation: Place the sample (e.g., cell culture flask, tea leaves) in a sealed headspace vial.

-

SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature to adsorb the VOCs.

-

Desorption and GC-MS Analysis: Transfer the SPME fiber to the heated injection port of a gas chromatograph for thermal desorption of the analytes onto the GC column.

Solvent Extraction of Lipids

This protocol is a general method for extracting lipids, including hydrocarbons, from biological tissues.

-

Homogenization: Homogenize the biological sample in a suitable organic solvent, such as hexane (B92381) or a chloroform:methanol mixture.

-

Extraction: Allow the solvent to extract the lipids for a set period, with agitation.

-

Filtration and Concentration: Filter the extract to remove solid debris and concentrate the solvent under a gentle stream of nitrogen.

-

Fractionation (Optional): For complex lipid extracts, the hydrocarbon fraction can be isolated using column chromatography with silica (B1680970) gel.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for hydrocarbon analysis.

-

Injector: Operate in splitless mode for trace analysis, with a temperature of approximately 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 40°C held for a few minutes, followed by a ramp up to 300°C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-550 is typically sufficient.

-

-

Compound Identification:

-

The primary identification is based on the mass spectrum of the compound, which shows a characteristic fragmentation pattern for branched alkanes.

-

The retention time of the compound on the GC column, when compared to an authentic standard, provides definitive identification.

-

-

Quantification:

-

Quantification is achieved by creating a calibration curve with known concentrations of a this compound standard.

-

An internal standard (a compound not present in the sample but with similar chemical properties) should be added to all samples and standards to correct for variations in sample preparation and instrument response.

-

Caption: A generalized workflow for the analysis of this compound.

References

- 1. This compound | C12H26 | CID 537765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comprehensive characterization of volatile compounds in Iranian black teas using chemometric analysis of GC-MS fingerprints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlling glycolysis to generate characteristic volatile organic compounds of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The microbial biosynthesis of noncanonical terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The microbial biosynthesis of noncanonical terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways for Highly Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Highly branched alkanes are crucial structural motifs in medicinal chemistry and materials science. Their unique three-dimensional structures can significantly influence the pharmacological and physicochemical properties of molecules. The controlled synthesis of these sterically congested molecules presents a considerable challenge in organic chemistry. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing highly branched alkanes, with a focus on methodologies relevant to researchers in the pharmaceutical and chemical industries.

Grignard Reagent-Based Approaches

Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. Their application in the synthesis of highly branched alkanes typically involves the creation of a tertiary alcohol intermediate, which is subsequently deoxygenated.

Synthesis of Tertiary Alcohols via Grignard Addition to Ketones

The reaction of a Grignard reagent with a ketone is a classic and effective method for constructing a tertiary alcohol, a direct precursor to a highly branched alkane.[1]

Experimental Protocol: Synthesis of 2-Methyl-2-octanol [2]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (20 g).[2] A solution of bromoethane (B45996) (80 g) in anhydrous diethyl ether (125 mL) is added dropwise to initiate the reaction.[2]

-

Reaction with Ketone: A solution of acetone (B3395972) (50 g) in diethyl ether (100 mL) is added dropwise to the freshly prepared Grignard reagent at 0 °C.[2]

-

Work-up: The reaction mixture is poured into a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.[2]

-

Purification: The crude product is purified by fractional distillation to afford 2-methyl-2-octanol.[2]

Reduction of Tertiary Alcohols to Alkanes

The final step in this pathway is the deoxygenation of the tertiary alcohol. Several methods are available for this transformation.

Experimental Protocol: Reduction of a Tertiary Alcohol via Barton-McCombie Deoxygenation [3]

-

Formation of Xanthate: To a solution of the tertiary alcohol in an appropriate solvent, add sodium hydride, followed by carbon disulfide. After stirring, add methyl iodide to form the corresponding xanthate.

-

Radical Deoxygenation: The crude xanthate is dissolved in toluene, and tributyltin hydride and a radical initiator (e.g., AIBN) are added. The mixture is heated to initiate the radical chain reaction, which results in the formation of the desired alkane.[4]

-

Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to remove tin byproducts and afford the pure highly branched alkane.

Corey-House Synthesis

The Corey-House synthesis is a versatile method for forming carbon-carbon bonds by coupling an organocuprate (Gilman reagent) with an alkyl halide.[5][6] This reaction is particularly useful for creating sterically hindered C-C bonds, including those found in highly branched alkanes.[7]

Experimental Protocol: Synthesis of 2,2-Dimethylpropane

-

Preparation of Gilman Reagent: In a dry, inert atmosphere, a solution of tert-butyllithium (B1211817) in pentane (B18724) is added to a slurry of copper(I) iodide in diethyl ether at -78 °C to form lithium di-tert-butylcuprate.

-

Coupling Reaction: Methyl iodide is then added to the Gilman reagent at low temperature. The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over magnesium sulfate. The highly volatile 2,2-dimethylpropane can be isolated by careful distillation or gas chromatography.

| R in R2CuLi | R'-X | Product | Yield (%) | Reference |

| (CH3)2CuLi | CH3CH2CH2Br | n-Pentane | ~95% | [6] |

| (CH3CH2)2CuLi | (CH3)2CHBr | 2-Methylbutane | ~90% | [5] |

| ((CH3)3C)2CuLi | CH3I | 2,2-Dimethylpropane | High | [5] |

Alkane Metathesis

Alkane metathesis is a catalytic reaction that redistributes alkylidene fragments between alkane molecules, leading to a mixture of higher and lower homologues.[8][9] This method can be used to convert linear or lightly branched alkanes into more complex, highly branched structures.[10]

Experimental Protocol: Metathesis of n-Hexane [8]

-

Catalyst Preparation: A silica-supported tantalum hydride catalyst is prepared according to literature procedures.[9]

-

Reaction Setup: The catalyst is loaded into a high-pressure reactor under an inert atmosphere. n-Hexane is then introduced into the reactor.

-

Reaction Conditions: The reactor is heated to the desired temperature (e.g., 150 °C) and pressurized with hydrogen. The reaction is stirred for a specified time.[9]

-

Product Analysis: The reaction mixture is cooled, and the products are analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the distribution of alkane products.

| Substrate | Catalyst | Temperature (°C) | Products | Reference |

| Ethane | (≡SiO)2TaH | 25-200 | Methane, Propane, Butane | [8] |

| n-Hexane | Pincer-Iridium/Mo system | 150 | Ethane, n-Decane (major) | [8] |

| Cyclooctane | Pincer-Ir/Mo system | 150 | Cyclohexadecane, Polymers | [8] |

Catalytic Isomerization of Alkanes

The isomerization of linear or lightly branched alkanes into their more highly branched isomers is a key process in the petroleum industry for improving the octane (B31449) number of gasoline.[11][12] In a laboratory setting, this approach can be adapted for the synthesis of specific, highly branched alkanes using solid acid catalysts such as zeolites.[13]

Experimental Protocol: Isomerization of n-Hexane over a Pt/ZSM-22 Catalyst [13]

-

Catalyst Activation: The Pt/ZSM-22 catalyst is activated in a flow reactor under a stream of hydrogen at an elevated temperature.

-

Reaction: A feed of n-hexane and hydrogen is passed over the catalyst bed at a controlled temperature and pressure.[13]

-

Product Collection and Analysis: The product stream is cooled, and the liquid products are collected. The composition of the product mixture is determined by gas chromatography.

| Substrate | Catalyst | Temperature (°C) | Major Isomer Products | Isomer Yield (%) | Reference |

| n-Decane | Pt-ZSM-22 | 230 | Methylnonanes, Dimethyloctanes | 84 (at 84% conversion) | [13] |

| n-Nonadecane | Pt-ZSM-22 | 240 | Branched C19 isomers | 89 (at 90% conversion) | [13] |

Conclusion

The synthesis of highly branched alkanes remains a challenging yet crucial area of organic chemistry. The choice of synthetic route depends on the desired structure, the availability of starting materials, and the required stereochemical control. Grignard-based methods and Corey-House synthesis offer excellent control for the construction of specific, highly branched architectures. Alkane metathesis and catalytic isomerization provide powerful tools for transforming simpler alkanes into more complex mixtures of branched isomers, which can be valuable in certain applications. For drug development professionals, the ability to synthesize novel, highly branched scaffolds can unlock new areas of chemical space and lead to the discovery of drug candidates with improved properties.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 8. Alkane metathesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Metathesis of alkanes and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. nva.sikt.no [nva.sikt.no]

- 13. Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels [mdpi.com]

The Enigmatic Volatile: A Technical Guide to 2,3,6,7-Tetramethyloctane as a Bacterial and Plant Metabolite

For Immediate Release

A Deep Dive into the Volatile Organic Compound 2,3,6,7-Tetramethyloctane: Occurrence, Biosynthesis, and Analytical Methodologies

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current knowledge surrounding the branched-chain alkane, this compound, in its role as a metabolite in bacteria and plants. While its presence is documented, the complete biological function and biosynthetic pathways of this volatile organic compound (VOC) remain areas of active investigation.

Introduction

This compound is a saturated hydrocarbon (C12H26) recognized as a metabolite in both the plant and microbial kingdoms.[1] As a volatile organic compound, it has the potential to be involved in a variety of ecological interactions, from chemical signaling to defense mechanisms. Despite its classification as a bacterial and plant metabolite, detailed studies on its specific biological roles and biosynthetic origins are limited, making it a molecule of interest for novel discoveries in chemical ecology and natural product chemistry.

Occurrence and Quantitative Data

The detection of this compound has been reported in at least one plant species. A study on the phytochemical compounds of the endangered Mexican plant Opuntia megarrhiza (Cactaceae) identified this compound in a methanolic extract of the plant material.

| Source Organism | Sample Type | Analytical Method | Relative Abundance (%) | Reference |

| Opuntia megarrhiza | Methanolic Extract | GC-MS | 1.17 | [2] |

Table 1: Quantitative data for this compound in a plant species.

While broadly classified as a bacterial metabolite, specific data on the production of this compound by bacterial species, including quantitative data, is not yet readily available in the scientific literature.

Proposed Biosynthesis

The biosynthesis of branched-chain alkanes in both bacteria and plants is generally understood to originate from the fatty acid synthesis (FAS) pathway, with modifications that introduce methyl branches. While the specific pathway for this compound has not been elucidated, a plausible route can be proposed based on established mechanisms for the formation of other branched-chain hydrocarbons.

The biosynthesis likely initiates with precursors from branched-chain amino acid metabolism, such as isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine), which serve as starter units for the FAS system. The elongation of the carbon chain would then proceed through the action of enzymes like β-keto-acyl-ACP synthase III. The introduction of further methyl groups could be achieved through the use of methyl-malonyl-ACP as an extender unit. The final steps would involve the reduction of the fatty acid to an aldehyde, followed by a decarbonylation reaction to yield the final alkane.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of C12 Branched Alkanes

Abstract: Dodecane (B42187), a C12 alkane with the molecular formula C₁₂H₂₆, exists as 355 structural isomers, encompassing both the linear n-dodecane and 354 branched variations.[1][2] The history of these compounds is not one of a single discovery but is intricately linked to the advancement of organic chemistry, petroleum science, and analytical instrumentation. Branched C12 alkanes are significant components of transportation fuels and have emerging applications in the pharmaceutical sciences as solvents and specialized drug carriers. This guide provides a comprehensive overview of their historical context, methods of synthesis and characterization, physicochemical properties, and applications relevant to scientific and pharmaceutical research.

Historical Context and Discovery

The story of C12 branched alkanes begins with the foundational concept of isomerism—the phenomenon of compounds sharing the same molecular formula but possessing different structural arrangements.[3] While the theory of isomerism emerged in the early 19th century, the identification of specific, complex isomers like those of dodecane was impossible until the development of sophisticated analytical techniques over a century later.

The initial awareness and industrial importance of branched alkanes came from the study of petroleum distillates. In the early 20th century, it became clear that branched alkanes had superior combustion properties in internal combustion engines compared to their straight-chain counterparts, leading to the development of the octane (B31449) rating scale.[4] This spurred research into methods for producing and identifying branched structures to improve fuel quality.

The true "discovery" of the vast array of C12 isomers was a gradual process driven by technology:

-

Fractional Distillation: Early methods allowed for the separation of petroleum into fractions based on boiling point ranges, hinting at the presence of multiple components with the same carbon number.[5]

-

Gas Chromatography (GC): The advent of GC in the mid-20th century provided the means to separate the individual isomers within these fractions.

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling of GC with MS, along with the development of NMR, finally allowed for the definitive structural elucidation of individual C12 branched alkane isomers.[6][7]

Synthesis and Production of C12 Branched Alkanes

The production of C12 branched alkanes is achieved through various industrial and laboratory-scale methods.

2.1 Industrial Production: Isomerization and Cracking The primary industrial method for producing branched alkanes is the catalytic skeletal isomerization of linear alkanes like n-dodecane.[8] This process is crucial in petroleum refining to increase the octane number of gasoline and improve the cold-flow properties of diesel and jet fuels.[4][9] The process typically involves passing heated n-dodecane over a solid acid catalyst, often a zeolite (like ZSM-5 or Beta) impregnated with a noble metal such as platinum.[8][10] The reaction proceeds through carbenium ion intermediates, leading to the rearrangement of the carbon skeleton.[8] Competing reactions include hydrocracking, which breaks the C12 chain into smaller alkanes.[8]

2.2 Laboratory Synthesis For producing specific, highly pure branched alkanes for research purposes, targeted organic synthesis is required. A common strategy involves the formation of new carbon-carbon bonds using organometallic reagents, followed by the removal of functional groups.[11] The Grignard reaction is a classic example, where an alkyl magnesium halide reacts with a ketone or ester to form a tertiary alcohol, which can then be deoxygenated to yield the target alkane.[11]

2.3 Biosynthesis In some organisms, such as insects and bacteria, branched-chain alkanes are synthesized via a modified fatty acid synthesis (FAS) pathway.[12] The process utilizes alternative initiator units (e.g., 2-methyl-propionyl-[acp]) or lengthener units (e.g., methyl-malonyl-[acp]) in place of the standard acetyl-CoA or malonyl-CoA. This introduces methyl branches into the growing acyl chain, which is subsequently converted to the final alkane.[12]

Analytical and Characterization Protocols

The structural elucidation of C12 branched alkanes relies heavily on chromatographic and spectroscopic techniques.

3.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the workhorse for separating and identifying alkane isomers. Separation is achieved based on boiling point and molecular shape, while the mass spectrometer provides fragmentation patterns that aid in identification.[13]

| Parameter | Typical Protocol | Reference |

| Column | HP-5 (or equivalent) fused quartz capillary column (30-100 m x 0.25 mm x 0.25 µm). | [14] |

| Carrier Gas | Helium or Hydrogen. | [14] |

| Temperature Program | Initial temperature of ~80°C, ramp at 4°C/min to 300°C, hold for 30 min. | [14] |

| Injection Mode | Split injection (e.g., 200:1). | [15] |

| Ionization Mode | Electron Ionization (EI) at 70 eV for fragmentation patterns. Chemical Ionization (CI) can be used to enhance the molecular ion peak. | [14][16] |

| Data Analysis | Identification based on retention indices (Kovats indices) and comparison of mass spectra to libraries. | [16] |

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is indispensable for the unambiguous structural determination of pure, isolated isomers. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments allows for complete assignment of the carbon skeleton.[6]

| Parameter | Typical Protocol | Reference |

| Solvent | Deuterated chloroform (B151607) (CDCl₃) or similar non-protic solvent. | [6] |

| ¹H NMR | Protons on branched alkanes typically resonate between 0.5 - 2.0 ppm. Signal overlap is common. | [6] |

| ¹³C NMR | Provides distinct signals for each unique carbon environment (primary, secondary, tertiary, quaternary). Chemical shifts are sensitive to branching. | [17] |

| 2D NMR | COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments are used to map out the connectivity of the entire molecule. | [6][7] |

Physicochemical Properties

Branching has a significant impact on the physical properties of alkanes. Increased branching generally leads to a lower boiling point due to a reduction in the molecule's surface area, which weakens the intermolecular van der Waals forces.[18][19] The effect on melting point is less predictable as it also depends on how well the molecules can pack into a crystal lattice.[18]

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Dodecane | C₁₂H₂₆ | 216.3 | -9.6 | 0.749 |

| Isododecane* | C₁₂H₂₆ | 177 | -81 | 0.74 |

| 2-Methylundecane | C₁₂H₂₆ | 210 | - | 0.753 |

| Neododecane** | C₁₂H₂₆ | ~195-200 (est.) | - | ~0.76 (est.) |

*Isododecane is a common name for 2,2,4,6,6-pentamethylheptane. **General term for highly branched isomers. Data is estimated.

Applications in Drug Development and Research

While traditionally associated with the fuel industry, C12 branched alkanes and their derivatives have several important applications in the pharmaceutical and research sectors.

-

Solvents and Excipients: Due to their low reactivity and ability to dissolve nonpolar substances, branched alkanes are used as solvents and as components in ointments, creams, and other formulations.[9][20] Their hydrophobicity also makes them useful as anti-corrosive agents and lubricants.[4]

-

Drug Delivery Systems: A significant advancement is the use of semifluorinated alkanes (SFAs) as drug carriers.[21] These molecules, which consist of a perfluorinated segment and a hydrocarbon segment, have unique physicochemical properties, including low surface tension and the ability to dissolve lipophilic drugs. SFAs are clinically used in ophthalmology for vitreoretinal surgery and as carriers in eye drops.[21] Their potential is being explored for pulmonary, topical, and systemic drug delivery.[21]

-

Combustion Research: Specific C12 isomers, such as isododecane, are used as primary reference fuels or as surrogates to model the complex combustion behavior of real-world fuels like Jet-A.[1][22] Understanding their ignition and oxidation chemistry is critical for developing more efficient and cleaner engines.[22][23]

-

Toxicology: Branched alkanes generally exhibit low acute toxicity.[24] The primary hazard for liquid alkanes is related to aspiration (entry into the lungs if swallowed), which can cause severe chemical pneumonitis.[24] They are considered non-genotoxic and have low dermal absorption.[24]

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. Illustrated Glossary of Organic Chemistry - Dodecane [chem.ucla.edu]

- 3. Branched Hydrocarbons – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 4. longdom.org [longdom.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective regulation of n-dodecane isomerization and cracking performance in Pt/beta catalysts via orientation control of Brønsted acid site distribution - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. scribd.com [scribd.com]

- 10. Catalytic Cracking of n-Dodecane to Chemicals: Effect of Variable-Morphological ZSM-5 Zeolites Synthesized Using Various Silica Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 15. GC Analysis of C5-C12 n-Alkanes and BTEX on SUPELCOWAX® 10 [sigmaaldrich.com]

- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 17. Alkanes | OpenOChem Learn [learn.openochem.org]

- 18. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 19. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 20. Alkanes, C12-15-branched and linear - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pepiot.mae.cornell.edu [pepiot.mae.cornell.edu]

- 24. industrialchemicals.gov.au [industrialchemicals.gov.au]

2,3,6,7-Tetramethyloctane: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 2,3,6,7-tetramethyloctane. Due to a lack of specific and comprehensive safety and toxicological data for this particular branched alkane, this document relies on computed data, information on structurally similar compounds, and general principles of laboratory safety for volatile organic compounds. All personnel handling this substance should exercise caution and adhere to the safety protocols outlined herein.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 52670-34-5 | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water | General alkane property |

| Vapor Pressure | Not available | |

| XLogP3-AA | 5.6 | PubChem[1] |

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for this compound is not available. However, based on the properties of similar branched alkanes, it can be anticipated to fall under the following hazard categories:

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category |

| Flammable Liquids | Category 3 or 4 |

| Aspiration Hazard | Category 1 |

| Skin Corrosion/Irritation | Category 2 |

| Specific target organ toxicity – single exposure (narcotic effects) | Category 3 |

Potential Health Effects:

-

Inhalation: Vapors may cause dizziness, drowsiness, and respiratory tract irritation.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause mild irritation.

-

Ingestion: Aspiration into the lungs can cause chemical pneumonitis, which can be fatal.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on general best practices for handling volatile and potentially flammable organic compounds in a laboratory setting.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

-

Use non-sparking tools and explosion-proof equipment where there is a risk of ignition.

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat. For larger quantities or potential for splashing, consider chemical-resistant aprons or suits.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a respirator with an organic vapor cartridge.

3.3. General Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of a chemical like this compound from receipt to disposal.

Caption: A generalized workflow for handling laboratory chemicals.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: The substance is expected to be a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Eliminate all ignition sources. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that all users of this chemical supplement this information with their own risk assessments and adhere to all applicable safety regulations.

References

Thermodynamic Stability of Tetramethyloctane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermodynamic stability of tetramethyloctane isomers. As C12H26 isomers, these branched alkanes offer a compelling case study in the structure-stability relationships that govern molecular energetics. Understanding the thermodynamic stability of such molecules is crucial in fields ranging from drug development, where molecular conformation can dictate biological activity, to the optimization of fuel and lubricant properties. This document provides a survey of available quantitative data, detailed experimental and computational protocols for determining thermodynamic parameters, and visual representations of key concepts and workflows.

Core Principles of Alkane Stability

The thermodynamic stability of alkanes is primarily governed by their enthalpy of formation (ΔH°f), with more negative values indicating greater stability. For isomeric alkanes, those with a higher degree of branching are generally more stable than their straight-chain counterparts. This increased stability in branched alkanes is attributed to a combination of factors, including more favorable intramolecular van der Waals interactions and differences in C-C and C-H bond strengths. However, excessive branching can introduce steric strain, which can counteract this stabilizing effect.

Quantitative Thermodynamic Data

Table 1: Standard Molar Enthalpy of Formation (ΔH°f) of Selected C12H26 Isomers

| Compound Name | IUPAC Name | CAS Number | Phase | ΔH°f (kJ/mol) | Method |

| n-Dodecane | Dodecane | 112-40-3 | Liquid | -350.9 ± 1.5 | Experimental (Combustion Calorimetry) |

| 3,3,6,6-Tetramethyloctane | 3,3,6,6-Tetramethyloctane | 62199-46-6 | Liquid | -373 | Experimental (Combustion Calorimetry)[1] |

| 3,4,5,6-Tetramethyloctane | 3,4,5,6-Tetramethyloctane | 15869-92-8 | Gas | -312.13 | Calculated (Joback Method) |

Table 2: Standard Molar Gibbs Free Energy of Formation (ΔG°f) of Selected C12H26 Isomers

| Compound Name | IUPAC Name | CAS Number | Phase | ΔG°f (kJ/mol) | Method |

| n-Dodecane | Dodecane | 112-40-3 | Gas | 40.40 | Calculated (Joback Method) |

| 3,4,5,6-Tetramethyloctane | 3,4,5,6-Tetramethyloctane | 15869-92-8 | Gas | 40.40 | Calculated (Joback Method) |

Note: The Joback method is a group contribution method for the estimation of thermochemical data. While useful for estimations, experimental data is preferred for higher accuracy.

Experimental Protocol: Oxygen Bomb Calorimetry

The standard enthalpy of formation of a liquid hydrocarbon is typically determined experimentally via oxygen bomb calorimetry. This technique measures the heat of combustion (ΔH°c), from which the enthalpy of formation can be calculated using Hess's Law.

1. Principle: A known mass of the substance is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be determined.

2. Apparatus:

-

Oxygen bomb calorimeter (including the bomb, calorimeter vessel, water bath, stirrer, and ignition system)

-

High-precision thermometer (resolution of at least 0.001 °C)

-

Analytical balance (readability to 0.1 mg)

-

Pellet press (for solid samples)

-

Fuse wire (e.g., nickel-chromium) of known combustion energy

-

Oxygen cylinder with pressure regulator

-

Crucible (e.g., stainless steel or quartz)

3. Procedure:

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the tetramethyloctane isomer is weighed into the crucible. For volatile liquids, encapsulation in a gelatin capsule or another suitable container may be necessary to prevent evaporation before ignition.

-

Bomb Assembly: A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample. A small amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is then filled with a known mass of water. The calorimeter lid, containing the stirrer and thermometer, is secured.

-

Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded once it has stabilized.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Post-Combustion Analysis: The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The length of the unburned fuse wire is measured. The bomb washings are collected to analyze for the formation of nitric acid (from any residual nitrogen) and sulfuric acid (if sulfur is present in the sample).

4. Data Analysis: The heat of combustion is calculated using the following equation:

ΔH°c = (C_cal * ΔT - q_fuse - q_acid) / n

Where:

-

C_cal is the heat capacity of the calorimeter (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).

-

ΔT is the corrected temperature change.

-

q_fuse is the heat released by the combustion of the fuse wire.

-

q_acid is the heat released from the formation of acids.

-

n is the number of moles of the sample.

The standard enthalpy of formation (ΔH°f) is then calculated using Hess's Law:

ΔH°f (C12H26, l) = 12 * ΔH°f (CO2, g) + 13 * ΔH°f (H2O, l) - ΔH°c (C12H26, l)

Computational Protocol: Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the thermodynamic properties of molecules.

1. Principle: DFT methods calculate the electronic structure and energy of a molecule, from which thermodynamic properties like enthalpy and Gibbs free energy can be derived using statistical mechanics.

2. Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is required.

3. Procedure:

-

Structure Input: The 3D structure of the tetramethyloctane isomer is built or imported into the software.

-

Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory as the geometry optimization. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions.

-

-

Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more sophisticated level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) or a different functional (e.g., M06-2X).

-

Thermochemical Analysis: The output of the frequency calculation provides the thermal corrections to the electronic energy. The standard enthalpy (H°) and Gibbs free energy (G°) are calculated as follows:

H° = E_elec + ZPVE + E_trans + E_rot + E_vib + RT G° = H° - TS°

Where:

-

E_elec is the electronic energy from the single-point calculation.

-

ZPVE is the zero-point vibrational energy.

-

E_trans, E_rot, and E_vib are the translational, rotational, and vibrational thermal energies.

-

S° is the total entropy.

-

The enthalpy of formation can be calculated using an atomization or isodesmic reaction approach, where the calculated energies of the molecule and its constituent atoms or reference molecules are used in conjunction with experimental atomic or reference molecule enthalpies of formation.

Mandatory Visualizations

Logical Relationship: Factors Influencing Alkane Stability

Experimental Workflow: Determination of Enthalpy of Formation

Computational Workflow: DFT Calculation of Thermodynamic Properties

Conclusion

The thermodynamic stability of tetramethyloctane isomers is a complex interplay of structural factors. While experimental data for a wide range of these isomers is sparse, the methodologies for their determination and prediction are well-established. Bomb calorimetry remains the gold standard for the experimental determination of heats of combustion, from which enthalpies of formation are derived. Concurrently, computational methods like Density Functional Theory offer a powerful and increasingly accurate means of predicting thermodynamic properties, providing valuable insights where experimental data is lacking. For researchers in drug development and other fields where molecular energetics are critical, a combined approach of targeted experimentation and robust computational modeling will be essential for a thorough understanding of the thermodynamic landscape of complex organic molecules.

References

Methodological & Application

Application Note: Analysis of 2,3,6,7-Tetramethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

2,3,6,7-Tetramethyloctane is a saturated branched alkane with the molecular formula C12H26.[1][2] As a volatile organic compound, its accurate identification and quantification are crucial in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker in biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of such compounds due to its high resolution and sensitivity.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS with electron ionization (EI).

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| CAS Registry Number | 52670-34-5 | [1] |

| IUPAC Name | This compound | [2] |

Table 1: Chemical properties of this compound.

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrumentation, and data analysis procedures for the analysis of this compound.

Sample Preparation

For optimal results, samples should be prepared by dissolving them in a volatile, non-polar solvent such as hexane (B92381) or pentane. The concentration should be adjusted to fall within the linear range of the instrument, typically in the low ppm (µg/mL) range.

-

Standard Solution: Prepare a stock solution of this compound at 1000 µg/mL in n-hexane.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the non-polar fraction containing the analyte of interest.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrument and column used. For the analysis of branched alkanes, a non-polar capillary column is generally preferred.[4]

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | Non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-250 |

| Solvent Delay | 3 minutes |

Table 2: Recommended GC-MS parameters for the analysis of this compound.

Data Analysis

-

Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time of the analyte in the sample should also match that of a pure standard analyzed under the same conditions.

-

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion versus the concentration of the working standards. The concentration of this compound in the sample can then be determined from this curve.

Expected Results

Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by significant fragmentation. Due to its branched structure, the molecular ion peak (m/z 170) may be of low abundance or absent.[5] The spectrum is typically dominated by fragment ions resulting from the cleavage at the branching points, leading to the formation of stable carbocations.[5] Common fragment ions for branched alkanes include those of the series CnH2n+1.[5]

A representative mass spectrum of this compound can be found in the NIST WebBook.[1]

| m/z | Relative Intensity | Possible Fragment |

| 43 | High | C3H7+ |

| 57 | High | C4H9+ |

| 71 | Moderate | C5H11+ |

| 85 | Moderate | C6H13+ |

| 170 | Low to absent | C12H26+ (Molecular Ion) |

Table 3: Expected major ions in the EI mass spectrum of this compound.

Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below.

Caption: Workflow for the GC-MS analysis of this compound.

GC-MS System Components

The logical relationship between the core components of the GC-MS system is illustrated in the following diagram.

Caption: Logical components of a Gas Chromatography-Mass Spectrometry system.

References

Application Note: Standard Protocol for Identifying Branched Alkanes in Crude Oil

Introduction

Branched alkanes are significant components of crude oil, influencing its physical properties and providing valuable information for geochemical exploration and reservoir characterization. Their identification and quantification are crucial for understanding the origin, maturity, and biodegradation of petroleum. This application note provides a standard protocol for the identification of branched alkanes in crude oil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1][2] The methodologies detailed herein are intended for researchers, scientists, and professionals in the petrochemical and drug development industries.

Principle

The protocol involves the separation of the saturated hydrocarbon fraction from the crude oil sample, followed by the analysis of this fraction using GC-MS. The gas chromatograph separates the individual branched alkanes based on their boiling points and interaction with the stationary phase.[2] The mass spectrometer then ionizes and fragments the eluted compounds, producing a unique mass spectrum for each component.[3] The identification of branched alkanes is achieved by interpreting these mass spectra, which exhibit characteristic fragmentation patterns, such as preferential cleavage at branching points leading to the formation of stable carbocations.[4][5][6][7]

Materials and Reagents

-

Crude oil sample

-

n-Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel (60-200 µm)

-

Glass column for chromatography

-

Glass wool

-

Rotary evaporator

-

GC-MS system with a capillary column (e.g., DB-5 or equivalent)

-

Autosampler vials with inserts

-

Microsyringes

Experimental Protocol

Sample Preparation: Fractionation of Crude Oil

-

Dissolution: Weigh approximately 100 mg of the crude oil sample into a glass beaker and dissolve it in a minimal amount of n-hexane (e.g., 1 mL).

-

Column Preparation: Prepare a chromatography column by packing it with a slurry of silica gel in n-hexane. Place a small plug of glass wool at the bottom of the column to retain the silica gel.

-

Sample Loading: Carefully load the dissolved crude oil sample onto the top of the silica gel column.

-

Elution of Saturated Hydrocarbons: Elute the saturated hydrocarbon fraction by passing n-hexane through the column. Collect this fraction in a clean, pre-weighed round-bottom flask.

-

Solvent Removal: Remove the n-hexane from the collected fraction using a rotary evaporator at a controlled temperature (e.g., 35°C) to concentrate the saturated hydrocarbons.

-

Final Preparation: Dissolve the residue in a known volume of n-hexane (e.g., 1 mL) and transfer it to an autosampler vial for GC-MS analysis.

GC-MS Analysis

-

Instrument Setup:

-

Injection Port: Set the injector temperature to 300°C. Use a splitless injection mode.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

-

-

Injection: Inject 1 µL of the prepared saturated hydrocarbon fraction into the GC-MS system.

-

Data Acquisition: Acquire the data using the instrument's software.

Data Presentation

Identification of Branched Alkanes

Branched alkanes are identified by their characteristic mass spectra. Key features include:

-

Preferential fragmentation at the point of branching, leading to the formation of more stable secondary or tertiary carbocations.[5]

-

The largest substituent at a branch is often eliminated as a radical.[5]

-

Prominent peaks corresponding to CnH2n+1 fragments.

Quantitative Data Summary

The following table summarizes the expected retention time ranges and key mass spectral fragments for common branched alkanes found in crude oil.

| Branched Alkane | Common Name | Retention Time Range (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 2-Methylpentane | Isohexane | 5 - 7 | 86 (often weak) | 43, 71 |

| 3-Methylpentane | 5 - 7 | 86 (often weak) | 57, 71 | |

| 2,3-Dimethylbutane | 6 - 8 | 86 (often weak) | 43, 71 | |

| 2-Methylhexane | 8 - 10 | 100 (often weak) | 43, 57, 85 | |

| 3-Methylhexane | 8 - 10 | 100 (often weak) | 57, 85 | |

| 2,4-Dimethylpentane | 9 - 11 | 100 (often weak) | 43, 57, 85 | |

| Pristane | 2,6,10,14-Tetramethylpentadecane | 25 - 30 | 268 | 57, 71, 85, 113, 183 |

| Phytane | 2,6,10,14-Tetramethylhexadecane | 28 - 33 | 282 | 57, 71, 85, 113, 127 |

Visualization

Experimental Workflow

Caption: Workflow for the identification of branched alkanes in crude oil.

Conclusion

This application note outlines a robust and reliable protocol for the identification of branched alkanes in crude oil using GC-MS. The detailed steps for sample preparation and instrumental analysis, combined with guidelines for data interpretation, provide a comprehensive framework for researchers and scientists. Accurate identification of these compounds is essential for a deeper understanding of petroleum geochemistry and for optimizing refining processes.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 3. gsm.org.my [gsm.org.my]

- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. whitman.edu [whitman.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. uni-saarland.de [uni-saarland.de]

Application Note: 13C NMR Spectral Analysis of 2,3,6,7-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction